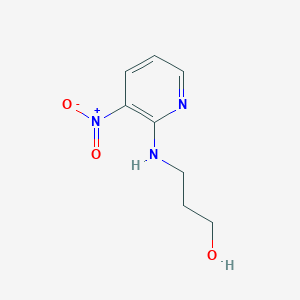

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine

Descripción general

Descripción

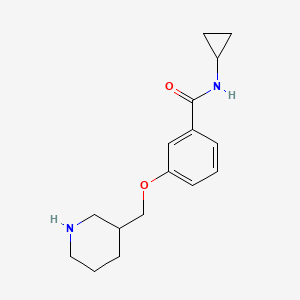

“N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine” is a small, positively charged (+1) fluorescent dye . It was also known as EAM-1 (N, N, N,-trimethyl-2[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide) when it was briefly supplied by Macrocyclics Company as an iodide complex .

Synthesis Analysis

The synthesis of “N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine” involves the interaction of human glutathione S-transferases GSTA1-1, GSTM2-2, and GSTP1-1 with 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) . This compound is a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives .Molecular Structure Analysis

The molecular formula of “N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine” is C47H82N5O11P . It has a molar mass of 266.280 g·mol −1 .Chemical Reactions Analysis

“N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine” behaves like a suicide inhibitor for GSTs. It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .Physical And Chemical Properties Analysis

“N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine” is hygroscopic and light-sensitive . The storage temperature is -20°C .Aplicaciones Científicas De Investigación

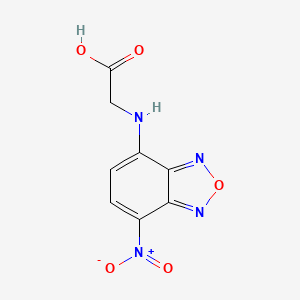

- 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (NBDHEX) is a promising anticancer compound. It inhibits glutathione S-transferases (GSTs), which play a crucial role in detoxification processes. NBDHEX triggers apoptosis in tumor cell lines and exhibits cytotoxic activity at micro and submicromolar concentrations. It acts by inhibiting GSTs’ catalytic activity and disrupting interactions with key signaling effectors. Additionally, NBDHEX shows potential as a late-phase autophagy inhibitor .

- 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) serves as a fluorescent indicator for direct glucose uptake measurement. Researchers use it to study glucose metabolism in tumor cells and for in vivo imaging experiments related to epileptic activity .

- N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine is a novel fluorescent derivative. It combines the strong fluorescence of NBD with the ease of attaching to noble nanoparticles due to its disulfide moiety. Such compounds are valuable in nano-chemistry applications .

- 3jc48-3 , a congener of 10074-G5, inhibits c-Myc-Max dimerization. It is approximately five times more potent than the parent compound. This inhibition affects cell proliferation, making it relevant for cancer research .

- BOP (5-bromopyridin-2-yl) (4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone acts as a fluorescent and colorimetric chemosensor for detecting S²⁻ ions. Its fluorescence quenching and colorimetric changes make it useful in analytical chemistry .

- NBDHEX and its carboxylic acid metabolite exhibit activity against the human malaria parasite Plasmodium falciparum. Understanding their mechanisms could lead to novel antimalarial strategies .

Anticancer Properties

Fluorescent Glucose Uptake Measurement

Fluorescent Chemosensors

Inhibition of c-Myc-Max Dimerization

Cyanide Detection

Malaria Parasite Research

Mecanismo De Acción

Target of Action

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine, also known as 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid, is a fluorescent analog of palmitoyl-CoA . It is used to fluorescently label palmitoylation sites on proteins . It is also known to inhibit glutathione S-transferases (GSTs), a family of enzymes involved in xenobiotic detoxification .

Mode of Action

This compound interacts with its targets by inhibiting the catalytic activity of GSTs . It also disrupts the interaction between the GSTP1-1 and key signaling effectors . As a fluorescent analog, it can be used to study the membrane translocation of lipids and to track palmitoyl-CoA uptake .

Biochemical Pathways

The compound affects the biochemical pathways involving GSTs and palmitoyl-CoA. GSTs play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress . On the other hand, palmitoyl-CoA is involved in lipid metabolism, and its uptake can be tracked using this compound .

Pharmacokinetics

It is known that the compound is a fluorescent analog, which suggests that it can be tracked in biological systems .

Result of Action

The compound’s action results in the inhibition of GSTs, disrupting the detoxification process . It also allows for the fluorescent labeling of palmitoylation sites on proteins, providing a means to study lipid metabolism .

Action Environment

The action of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine can be influenced by the environment. For instance, the compound’s fluorescence is weak in water but increases in aprotic solvents and other nonpolar environments . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSBITYSGCGTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548272 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

CAS RN |

18333-80-7 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B3023335.png)

![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)